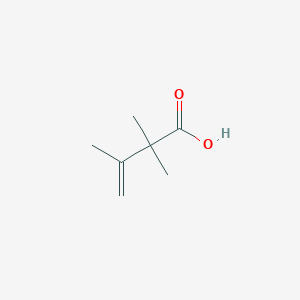

2,2,3-trimethylbut-3-enoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

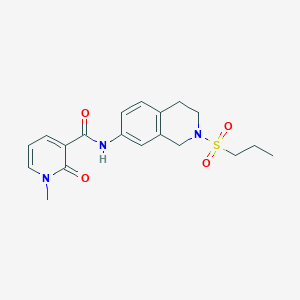

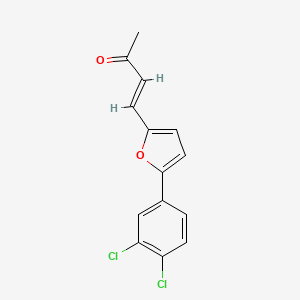

2,2,3-trimethylbut-3-enoic acid is a chemical compound with the molecular formula C7H12O2 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . It contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .科学的研究の応用

Oxidation and Reactivity Studies

Research on the oxidation of 2,2,3-trimethylbutane (a related compound to 2,2,3-trimethylbut-3-enoic acid) has provided insights into the reactivity of hydrocarbons with oxygen and hydrogen. This study explored the rate constants for the attack of hydroxyl radicals on 2,2,3-trimethylbutane, offering valuable information for understanding combustion processes and the formation of propene and isobutene as major products. Such findings are essential for improving combustion efficiency and reducing harmful emissions (Baldwin, Walker, & Walker, 1981).

Catalysis and Synthesis

The palladium-catalyzed cross-coupling of iodovinylic acids with organometallic reagents highlights the potential of this compound derivatives in synthesizing diverse organic molecules. This method enables the selective preparation of 3,3-disubstituted prop-2-enoic acids under mild conditions, showcasing the versatility of these compounds in organic synthesis and their potential applications in pharmaceuticals and materials science (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).

Materials Science

In materials science, the study of poly(3-hydroxybutyric acid) and related polyesters, which share structural similarities with this compound, illustrates the importance of these compounds in developing biodegradable plastics. These materials offer sustainable alternatives for industry, medicine, and agriculture, underscoring the role of this compound derivatives in addressing environmental challenges (Steinbüchel & Füchtenbusch, 1998).

Advanced Organic Chemistry Techniques

The field of organic chemistry benefits significantly from the study of reactions involving this compound derivatives. For instance, the regioselective addition of trimethylsilyl cyanide to enones demonstrates the compound's utility in creating complex molecules. Understanding these reactions opens new pathways for synthesizing compounds with potential applications in drug development and materials engineering (Gerus, Kruchok, & Kukhar, 1999).

Biochemical Applications

The development of a synthetic metabolic pathway for producing isobutyric acid, closely related to this compound, from glucose illustrates the potential of these compounds in biotechnology. This pathway enables the biosynthesis of a valuable platform chemical from renewable resources, showcasing the role of this compound derivatives in sustainable chemical production (Zhang, Woodruff, Xiong, Zhou, & Dhande, 2011).

作用機序

Safety and Hazards

特性

IUPAC Name |

2,2,3-trimethylbut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)7(3,4)6(8)9/h1H2,2-4H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVHSAUMBGHOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

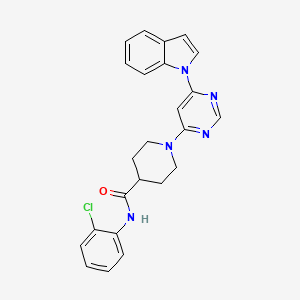

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970838.png)

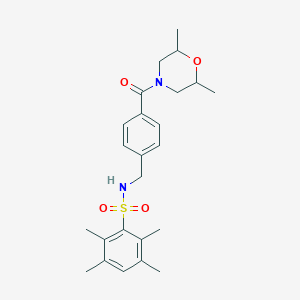

![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2970839.png)

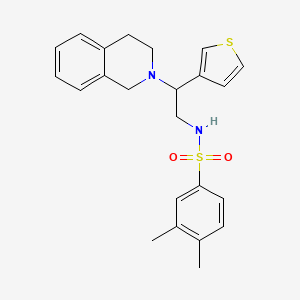

![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)